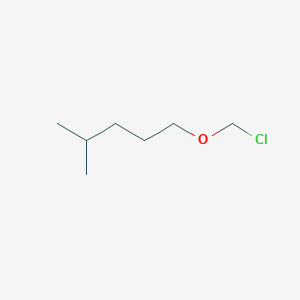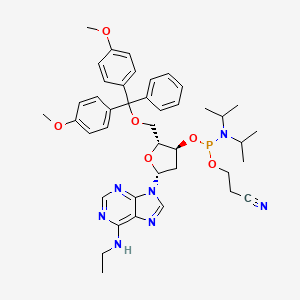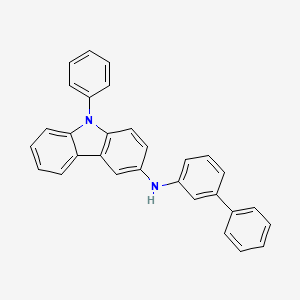
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt is a chemical compound with the molecular formula C16H10Cl2N2O7P2Na2 and a molecular weight of 521.10 g/mol . This compound is primarily used in proteomics research and serves as a versatile building block in the synthesis of complex compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt involves the reaction of 6-chloroindoxyl derivatives with pyrophosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in enzyme assays and as a substrate in biochemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme substrate, participating in enzymatic reactions that lead to the formation of detectable products. These interactions are crucial for its applications in biochemical assays and diagnostic tests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloroindoxyl phosphate: Another indoxyl derivative used in similar applications.
6-chloroindoxyl sulfate: A related compound with different functional groups.
6-chloroindoxyl acetate: Used in biochemical assays and research.
Uniqueness
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt is unique due to its specific pyrophosphoric acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other specialized applications .
Eigenschaften
Molekularformel |
C16H10Cl2N2Na2O7P2 |
|---|---|
Molekulargewicht |
521.1 g/mol |
IUPAC-Name |
disodium;(6-chloro-1H-indol-3-yl) [(6-chloro-1H-indol-3-yl)oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C16H12Cl2N2O7P2.2Na/c17-9-1-3-11-13(5-9)19-7-15(11)25-28(21,22)27-29(23,24)26-16-8-20-14-6-10(18)2-4-12(14)16;;/h1-8,19-20H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
YTCGINWZYPQFRG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC=C2OP(=O)([O-])OP(=O)([O-])OC3=CNC4=C3C=CC(=C4)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)


![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)



![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)



![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
